Vallesiachotamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

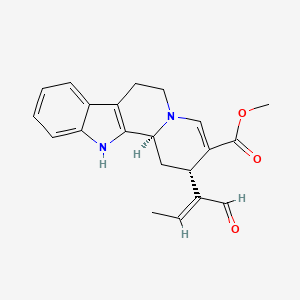

Vallesiachotamine is a natural product found in Amsonia elliptica, Psychotria bahiensis, and other organisms with data available.

Mecanismo De Acción

Target of Action

Vallesiachotamine, a known monoterpene indole alkaloid, has been identified to target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and cognition. Inhibition of these enzymes is a common strategy in the treatment of Alzheimer’s disease .

Mode of Action

This compound selectively inhibits BChE with IC50 values ranging from 3.47 to 14 μM . This suggests that the compound interacts with the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can help improve cognitive function in conditions like Alzheimer’s disease .

Biochemical Pathways

For instance, some MIAs have been found to inhibit enzymes involved in the breakdown of neurotransmitters, thereby affecting neural signaling pathways .

Pharmacokinetics

It is known that the compound can inhibit the catechol-o-methyltransferase enzyme with an ic50 close to 200 μm , suggesting that it might undergo metabolism by this enzyme.

Result of Action

This compound has been found to exhibit significant cytotoxicity towards human melanoma cells . It induces G0/G1 cell cycle arrest and increases the proportion of sub-G1 hypodiploid cells . The compound acts by promoting cell cycle arrest, apoptosis, and necrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s biosynthesis in Catharanthus roseus cambial meristematic cells (CMCs) was found to be induced by catharanthine in a time- and dosage-dependent manner . This suggests that the compound’s action, efficacy, and stability might be affected by factors such as the presence of other compounds and the specific conditions of the cellular environment .

Análisis Bioquímico

Biochemical Properties

Vallesiachotamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to induce G0/G1 cell cycle arrest and increase the proportion of sub-G1 hypodiploid cells . This effect is not dependent on the time of incubation, suggesting a direct interaction with cell cycle regulatory proteins. This compound also promotes apoptosis and necrosis, indicating its interaction with apoptotic proteins and pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human melanoma cells, it has been shown to cause extensive cytotoxicity and necrosis at higher concentrations . This compound influences cell function by inducing cell cycle arrest, promoting apoptosis, and increasing the proportion of sub-G1 hypodiploid cells . These effects suggest that this compound impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts by promoting G0/G1 cell cycle arrest, apoptosis, and necrosis . It interacts with cell cycle regulatory proteins, leading to the arrest of the cell cycle at the G0/G1 phase. Additionally, this compound induces apoptosis through the activation of apoptotic pathways and proteins, resulting in programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound induces cytotoxicity and necrosis in human melanoma cells within 24 hours of exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound induces G0/G1 cell cycle arrest and apoptosis . At higher concentrations, it causes extensive cytotoxicity and necrosis . These threshold effects suggest that this compound has a dose-dependent impact on cellular function, with potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to induce G0/G1 cell cycle arrest and apoptosis, suggesting its involvement in cell cycle regulation and apoptotic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation within cells are crucial for its cytotoxic effects

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Actividad Biológica

Vallesiachotamine is a monoterpene indole alkaloid extracted from the leaves of Palicourea rigida and other plant species. This compound has garnered attention for its significant biological activities, particularly in the context of cancer research and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an indole alkaloid, characterized by its complex structure which contributes to its diverse biological effects. The compound's structure was elucidated using spectroscopic methods, including 1D and 2D NMR techniques, which confirmed its identity and purity for subsequent biological assays .

Cytotoxic Activity

In Vitro Studies

Numerous studies have demonstrated the cytotoxic properties of this compound against various cancer cell lines. Notably, it exhibits potent antiproliferative effects against human melanoma cells (SK-MEL-37). The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 14.7 μM after 24 hours of exposure .

- Mechanism of Action : Flow cytometry analyses revealed that this compound induces G0/G1 cell cycle arrest and increases the proportion of sub-G1 hypodiploid cells, indicating apoptosis. Additionally, DNA fragmentation observed through agarose gel electrophoresis supports the induction of apoptosis at higher concentrations (50 μM) leading to extensive necrosis .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SK-MEL-37 (Melanoma) | 14.7 | G0/G1 arrest, apoptosis |

| H1299 (Lung Cancer) | 4.24 | Apoptosis |

| HeLa (Cervical Cancer) | 3.79 | Apoptosis |

Neuroprotective Effects

Recent studies indicate that this compound may also possess neuroprotective properties. It has been shown to inhibit monoamine oxidase A (MAO-A) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This inhibition could suggest a potential role for this compound in treating cognitive decline associated with these conditions.

Case Studies and Research Findings

A notable case study involved the assessment of this compound's effects on human lung cancer cells (H1299). The compound exhibited an IC50 value of 4.24 μM , showcasing its strong anticancer activity after a 72-hour incubation period . Furthermore, research has indicated that both this compound and iso-vallesiachotamine can effectively target multiple pathways involved in cancer progression.

Pharmacological Implications

The pharmacological profile of this compound suggests potential therapeutic applications beyond oncology:

- Antidepressant Activity : Some studies have hinted at antidepressant-like effects, possibly due to its interaction with neurotransmitter systems.

- Anti-inflammatory Properties : this compound has been linked to selective inhibition of cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects .

Propiedades

Número CAS |

5523-37-5 |

|---|---|

Fórmula molecular |

C21H22N2O3 |

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

methyl (2S)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19?/m0/s1 |

Clave InChI |

NTVLUSJWJRSPSM-QOGBKHAWSA-N |

SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 |

SMILES isomérico |

C/C=C(/C=O)\[C@@H]1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 |

SMILES canónico |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, research suggests that Vallesiachotamine can interact with sirtuins, specifically sirtuin 1 and sirtuin 2. [] Molecular docking and molecular dynamics simulation studies have demonstrated potential interactions. [] Additionally, this compound has exhibited inhibitory activity against acetylcholinesterase (AChE). []

A: Research indicates that Geissoschizine methyl ether, a closely related compound to this compound, exhibits reversible and non-competitive inhibition of AChE. [] Further studies are needed to determine if this compound shares the same mechanism.

A: The molecular formula of this compound is C21H22N2O3, and its molecular weight is 350.4 g/mol. [, ]

A: Yes, this compound has been characterized using various spectroscopic techniques, including UV, NMR (1H and 13C), and mass spectrometry. [, , , , , , , , , ] These techniques provide detailed information about its structure and functional groups.

ANone: Currently, the scientific literature primarily focuses on the isolation, identification, and biological activity of this compound. Further research is needed to explore its material compatibility and stability under different conditions.

ANone: Based on the available research, this compound is not reported to have catalytic properties. It is primarily studied for its biological activities.

A: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the interaction of this compound with sirtuin 1 and sirtuin 2. [] These studies provide insights into the potential binding modes and affinities of this compound to these targets.

A: While QSAR models specific to this compound are not extensively reported, research utilizing computational methods to understand and predict the biological activity of structurally similar indole alkaloids exists. []

ANone: Information regarding the stability of this compound under various storage conditions and the development of formulations to enhance its solubility, stability, and bioavailability is currently limited in the scientific literature. Further research is needed in this area.

ANone: Specific SHE regulations concerning this compound are not extensively detailed in the available research. As with all chemical substances, handling and disposal should adhere to standard laboratory safety protocols and relevant regulatory guidelines.

ANone: Comprehensive PK/PD studies, including ADME profiles for this compound, are currently limited. Further research is needed to elucidate its in vivo behavior.

A: this compound has shown anti-inflammatory effects in a murine model of carrageenan-induced pleurisy, reducing leukocyte migration and exudate formation. [] It also displayed in vitro antiproliferative activity against human melanoma cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.